Increased Molecular Weight and Topological Polar Surface Area Relative to the Non-Dimethoxy Analog (CAS 64179-19-7)
The 6,7-dimethoxy substitution on the target compound (CAS 64179-26-6) results in a molecular weight increase of 60.05 g/mol and a polar surface area expansion compared to the parent 3-(1,3-benzodioxol-5-ylamino)-1(3H)-isobenzofuranone (CAS 64179-19-7). This change is expected to reduce passive membrane permeability while enhancing aqueous solubility and potentially altering CNS penetration [1]. The target compound's TPSA of 75.25 Ų exceeds the 90 Ų threshold often associated with oral bioavailability in drug discovery settings, whereas the unsubstituted analog's TPSA is predicted to be lower.
| Evidence Dimension | Molecular Weight (g/mol) and Topological Polar Surface Area (TPSA, Ų) |
|---|---|
| Target Compound Data | MW: 329.30 g/mol; TPSA: 75.25 Ų (calculated) |
| Comparator Or Baseline | CAS 64179-19-7: MW: 269.25 g/mol; TPSA: not explicitly reported but structurally lower due to absence of two methoxy groups |
| Quantified Difference | ΔMW = +60.05 g/mol; ΔTPSA estimated to increase by ~20-25 Ų |
| Conditions | In silico physicochemical property calculation (Molbase/ChemSrc databases) |
Why This Matters
Procurement of the dimethoxy analog is critical for medicinal chemistry programs where modulated membrane permeability and solubility are required, as the unsubstituted analog will exhibit different ADME properties and cannot serve as a drop-in replacement in lead optimization.
- [1] Molbase. 3-(1,3-Benzodioxol-5-ylamino)-6,7-dimethoxy-3H-2-benzofuran-1-one. CAS 64179-26-6; and 3-(1,3-Benzodioxol-5-ylamino)-3H-2-benzofuran-1-one. CAS 64179-19-7. View Source
